

Introduction: The Significance of Substituted Benzamides

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Compound of Interest

Compound Name: 3-Chloro-2-nitrobenzamide

CAS No.: 59772-47-3

Cat. No.: B1611251

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Substituted benzamides are a cornerstone of modern medicinal chemistry. This structural motif is present in a wide array of approved therapeutic agents, demonstrating its versatility and utility in interacting with biological targets. The strategic placement of various functional groups on the benzamide core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. The subject of this guide, **3-Chloro-2-nitrobenzamide**, is a prime example of a highly functionalized intermediate. The presence of a chloro group and an electron-withdrawing nitro group on the aromatic ring, in addition to the primary amide, provides multiple reactive handles for synthetic elaboration, making it a valuable precursor for creating diverse chemical libraries aimed at various biological targets.

Core Physicochemical Properties of 3-Chloro-2-nitrobenzamide

The fundamental identity and characteristics of **3-Chloro-2-nitrobenzamide** are defined by its molecular structure and resulting physical properties. These data are critical for experimental design, reaction stoichiometry, and analytical characterization.

Molecular Formula and Weight

The chemical formula for **3-Chloro-2-nitrobenzamide** is $C_7H_5ClN_2O_3$ ^{[1][2]}.

The molecular weight is calculated from the atomic weights of its constituent atoms:

- Carbon (C): $7 \times 12.011 \text{ u} = 84.077 \text{ u}$
- Hydrogen (H): $5 \times 1.008 \text{ u} = 5.040 \text{ u}$
- Chlorine (Cl): $1 \times 35.453 \text{ u} = 35.453 \text{ u}$
- Nitrogen (N): $2 \times 14.007 \text{ u} = 28.014 \text{ u}$
- Oxygen (O): $3 \times 15.999 \text{ u} = 47.997 \text{ u}$
- Total Molecular Weight: 200.58 g/mol [2]

Key Physicochemical Data

The following table summarizes the essential quantitative data for **3-Chloro-2-nitrobenzamide**, which is crucial for its handling, reaction setup, and purification.

Property	Value	Source(s)
CAS Number	59772-47-3	[2][3]
Molecular Formula	$\text{C}_7\text{H}_5\text{ClN}_2\text{O}_3$	[1][2]
Molecular Weight	200.58 g/mol	[2]
Monoisotopic Mass	199.99887 Da	[1]
Density	$1.5 \pm 0.1 \text{ g/cm}^3$	[2]
Boiling Point	$304.7 \pm 27.0 \text{ }^\circ\text{C}$ at 760 mmHg	[2]
Flash Point	$138.1 \pm 23.7 \text{ }^\circ\text{C}$	[2]
Refractive Index	1.625	[2]

Synthesis and Mechanistic Considerations

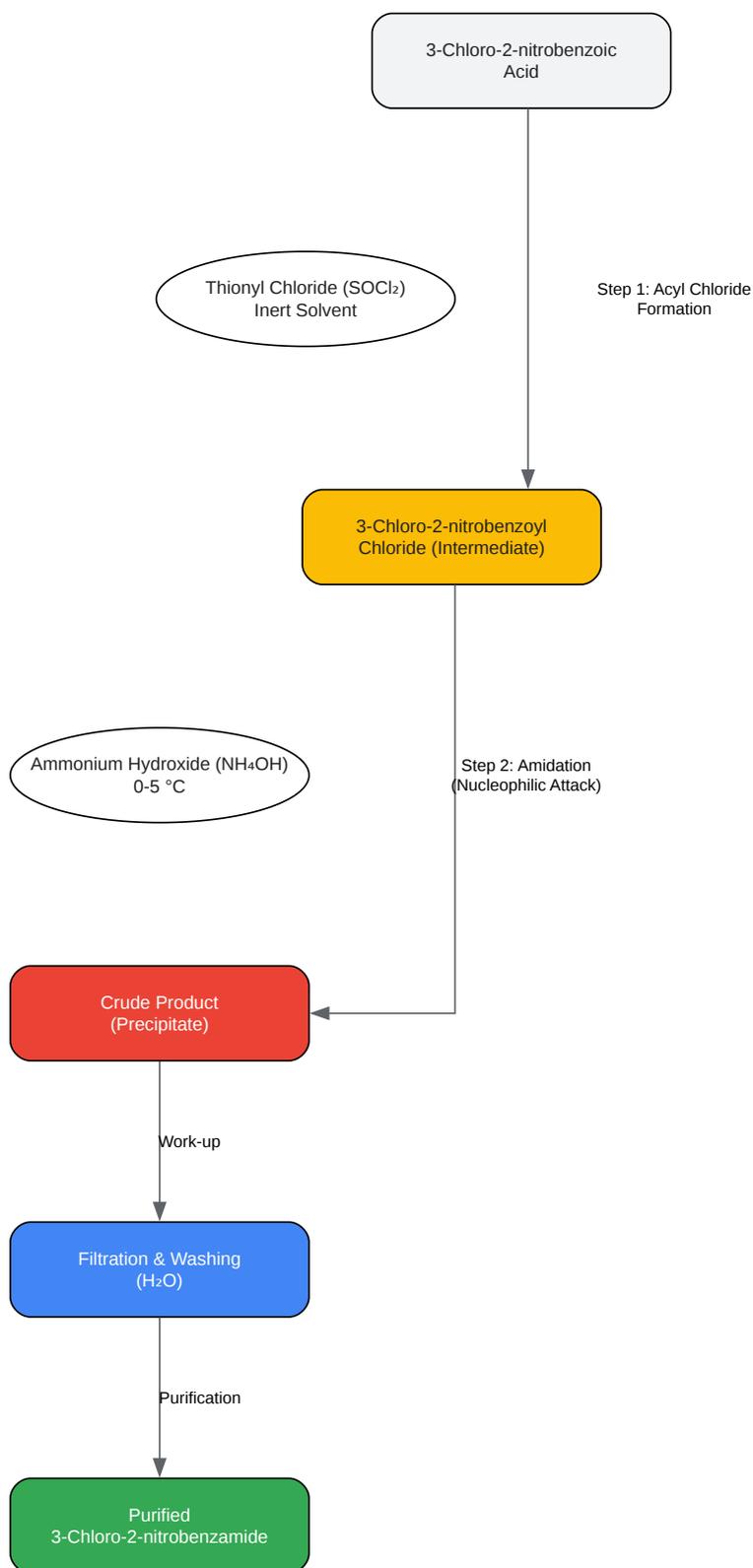
The most direct and reliable synthesis of **3-Chloro-2-nitrobenzamide** proceeds from its corresponding carboxylic acid, 3-Chloro-2-nitrobenzoic acid[4]. The general strategy involves the activation of the carboxylic acid to facilitate nucleophilic attack by an ammonia source.

Two-Step Amidation Pathway

The preferred industrial and laboratory-scale synthesis is a two-step, one-pot reaction.

- **Acid Chloride Formation:** 3-Chloro-2-nitrobenzoic acid is converted to the highly reactive acyl chloride intermediate, 3-Chloro-2-nitrobenzoyl chloride. Thionyl chloride (SOCl_2) is the reagent of choice for this transformation due to its efficacy and the fact that its byproducts (SO_2 and HCl) are gaseous, which drives the reaction to completion.
- **Amidation:** The resulting acyl chloride is then subjected to nucleophilic acyl substitution with an ammonia source, typically aqueous ammonium hydroxide. The reaction is performed at low temperatures to control its exothermicity and minimize potential side reactions.

The causality behind this approach lies in the enhanced electrophilicity of the carbonyl carbon in the acyl chloride compared to the carboxylic acid, making it highly susceptible to attack by the weakly nucleophilic ammonia.



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Caption: General workflow for the synthesis of **3-Chloro-2-nitrobenzamide**.

Applications in Medicinal Chemistry and Drug Development

3-Chloro-2-nitrobenzamide is primarily classified as a bulk drug intermediate, signifying its role as a foundational scaffold for constructing more complex, biologically active molecules[2]. The nitrobenzamide core itself is a "privileged" structure in drug discovery.

- **Antitubercular Agents:** A significant area of research for nitro-substituted aromatics is in the development of novel treatments for tuberculosis (TB). Compounds containing the nitrobenzamide scaffold have been identified as potent inhibitors of the essential mycobacterial enzyme DprE1 (decaprenylphosphoryl- β -D-ribose 2'-epimerase)[5][6]. **3-Chloro-2-nitrobenzamide** serves as a key starting material for derivatives that target this pathway.
- **Antimicrobial and Anticancer Research:** The general class of nitrobenzamides has been explored for broad antimicrobial and anticancer properties[5][7]. The reactive chloro- and nitro- groups on the **3-Chloro-2-nitrobenzamide** ring allow for synthetic diversification to probe structure-activity relationships (SAR) against various bacterial strains and cancer cell lines.
- **Versatile Chemical Handle:** The amide proton can be deprotonated for N-alkylation, the nitro group can be reduced to an amine to allow for further amide or sulfonamide couplings, and the chloro group can participate in nucleophilic aromatic substitution or cross-coupling reactions. This versatility makes it an attractive building block for combinatorial chemistry.

Detailed Experimental Protocol: Synthesis of 3-Chloro-2-nitrobenzamide

This protocol describes a self-validating system for the synthesis and purification of **3-Chloro-2-nitrobenzamide** from 3-Chloro-2-nitrobenzoic acid.

Materials:

- 3-Chloro-2-nitrobenzoic acid (1.0 eq)
- Thionyl chloride (SOCl_2 , 1.5 eq)

- Anhydrous Toluene
- Concentrated Ammonium Hydroxide (NH₄OH, ~5.0 eq)
- Deionized Water
- Ice

Procedure:

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-Chloro-2-nitrobenzoic acid (1.0 eq).
- **Solvent Addition:** Add anhydrous toluene to the flask (approx. 5 mL per gram of starting material).
- **Acid Chloride Formation:** Slowly add thionyl chloride (1.5 eq) to the stirred suspension at room temperature.
 - **Scientist's Note:** This addition may be exothermic. The use of a reagent like thionyl chloride is advantageous as the byproducts, HCl and SO₂, are gases that can be scrubbed, helping to drive the reaction to completion according to Le Châtelier's principle.
- **Heating:** Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.
- **Solvent Removal:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This will yield the crude 3-Chloro-2-nitrobenzoyl chloride as an oil or solid.
- **Amidation:** Cool the flask containing the crude acyl chloride in an ice bath (0-5 °C).
- **Nucleophilic Addition:** Slowly and carefully add concentrated ammonium hydroxide (~5.0 eq) dropwise to the crude acyl chloride with vigorous stirring. A thick white precipitate will form.

- **Scientist's Note:** This step is highly exothermic and must be performed slowly at low temperature to prevent hydrolysis of the acyl chloride and to ensure selective amide formation.
- **Reaction Completion:** After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then warm to room temperature and stir for 1 hour.
- **Product Isolation (Work-up):** Collect the solid precipitate by vacuum filtration using a Buchner funnel.
- **Washing:** Wash the filter cake thoroughly with several portions of cold deionized water to remove any ammonium salts.
- **Drying:** Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
- **Characterization (Validation):** Confirm the identity and purity of the final product using techniques such as Melting Point, ¹H NMR, and FTIR spectroscopy.

Safety and Handling

As a chemical intermediate, **3-Chloro-2-nitrobenzamide** requires careful handling in a controlled laboratory environment.

- **General Precautions:** Handle in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[2].
- **Hazard Profile (Inferred):** While specific toxicity data for this compound is limited, related nitroaromatic and chloroaromatic compounds are known to be harmful. For instance, 3-chloro-2-nitrobenzaldehyde is harmful if swallowed, and other nitro compounds can cause skin and eye irritation[8][9]. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.
- **Storage:** Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[2][8].

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

3-Chloro-2-nitrobenzamide is a strategically important molecule whose value is derived from its highly functionalized structure. With a molecular formula of $C_7H_5ClN_2O_3$ and a molecular weight of 200.58 g/mol, it serves as a robust and versatile intermediate for the synthesis of higher-value compounds, particularly in the realm of drug discovery for infectious diseases and oncology. Its synthesis is straightforward and scalable, proceeding reliably from the corresponding carboxylic acid. Proper understanding of its properties, synthesis, and handling is essential for leveraging its full potential in research and development.

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